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Compound of Interest

Compound Name: 2-Indanol

Cat. No.: B118314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of 2-Indanol
against its structural isomer, 1-Indanol. Understanding the distinct fragmentation patterns of

these isomers is crucial for their unambiguous identification in complex mixtures, a common

challenge in pharmaceutical and chemical research. This document outlines the key mass

spectral data, experimental protocols for analysis, and visual representations of the

fragmentation pathways and analytical workflow.

Quantitative Data Summary
The differentiation of positional isomers like 1-Indanol and 2-Indanol via mass spectrometry

relies on the unique fragmentation patterns that arise from the position of the hydroxyl group.

Electron Ionization (EI) is a standard "hard" ionization technique that imparts significant energy

into the molecule, leading to reproducible fragmentation that serves as a molecular fingerprint.

[1] While both isomers have the same molecular weight (134.17 g/mol ), the relative

abundances of their fragment ions differ significantly.[2][3]

Below is a comparative table summarizing the major mass-to-charge ratios (m/z) and their

relative intensities observed in the electron ionization mass spectra of 2-Indanol and 1-Indanol.
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m/z
Proposed

Fragment

Relative

Intensity in 2-

Indanol (%)

Relative

Intensity in 1-

Indanol (%)

Fragment

Identity/Notes

134 [M]•+ ~40%[2] ~30%[3] Molecular Ion

116 [M-H₂O]•+ ~20% ~50%[3]

Dehydration

product (loss of

water)

115 [M-H₂O-H]•+ ~30%
~100% (Base

Peak)[3]

Loss of water

and a hydrogen

radical

105 [M-CHO-H₂]•+
~100% (Base

Peak)[2]
Low

Likely formation

of a stable

tropylium-like

cation

91 [C₇H₇]⁺ ~35%[2] ~27%[3]

Tropylium ion, a

common

fragment in

aromatic

compounds

Note: Relative intensities are approximate and can vary based on instrumentation and

analytical conditions.

Fragmentation Pathways and Interpretation
The fragmentation of alcohols in a mass spectrometer typically follows two main pathways:

alpha-cleavage and dehydration.[4][5]

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon

bearing the hydroxyl group.[5]

Dehydration: This is the elimination of a water molecule (mass loss of 18 amu), which is a

common fragmentation route for alcohols.[4][5]
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For 2-Indanol, the base peak is observed at m/z 105.[2] This major fragment is likely formed

through a multi-step process initiated by the loss of a CHO group followed by rearrangement to

a stable cation. The molecular ion at m/z 134 is also clearly visible.[2]

For 1-Indanol, the fragmentation is dominated by the loss of water, leading to a very intense

peak at m/z 115 ([M-H₂O-H]⁺), which is the base peak.[3] This suggests that dehydration is a

more favorable fragmentation pathway for 1-Indanol compared to 2-Indanol.

Distinguishing between these isomers is therefore readily achievable by observing the base

peak in their respective mass spectra.
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Figure 1: Proposed Fragmentation of 2-Indanol
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Figure 2: General Workflow for GC-MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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